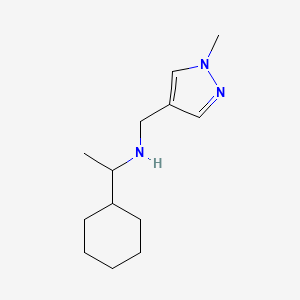
1-Cyclohexyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)ethan-1-amine is an organic compound that belongs to the class of phenylpyrroles. This compound is characterized by the presence of a cyclohexyl group attached to an ethan-1-amine moiety, which is further linked to a 1-methyl-1H-pyrazol-4-yl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 1-Cyclohexyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)ethan-1-amine involves several steps. One common synthetic route includes the reaction of cyclohexylamine with an appropriate aldehyde or ketone to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the alkylation of the amine with a 1-methyl-1H-pyrazol-4-ylmethyl halide under basic conditions .
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This optimization includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Cyclohexyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted amines, oxides, and reduced derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. Additionally, it may inhibit or activate specific enzymes, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
1-Cyclohexyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)ethan-1-amine can be compared with other similar compounds, such as:
1-Cyclohexyl-N-{[1-(4-methylphenyl)-1H-indol-3-yl]methyl}methanamine: This compound also contains a cyclohexyl group and an amine moiety but differs in the presence of an indole ring instead of a pyrazole ring.
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine: This compound features a similar pyrazole ring but is more complex due to the presence of additional heterocyclic rings.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H23N3 |
|---|---|
Poids moléculaire |
221.34 g/mol |
Nom IUPAC |
1-cyclohexyl-N-[(1-methylpyrazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C13H23N3/c1-11(13-6-4-3-5-7-13)14-8-12-9-15-16(2)10-12/h9-11,13-14H,3-8H2,1-2H3 |
Clé InChI |
GXJXVOSMNJTIIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCCCC1)NCC2=CN(N=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-ethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14909084.png)

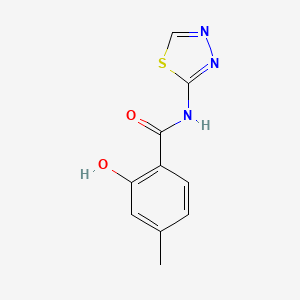
![N'-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide](/img/structure/B14909101.png)

![4-Bromo-7-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14909114.png)
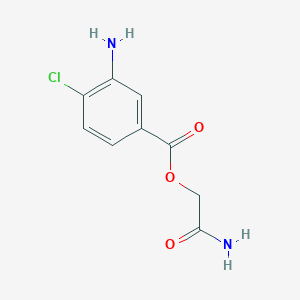
![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)butanoic acid](/img/structure/B14909121.png)
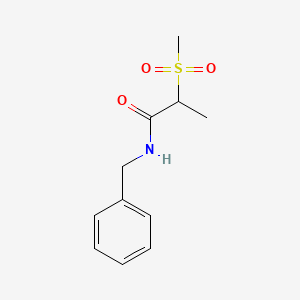
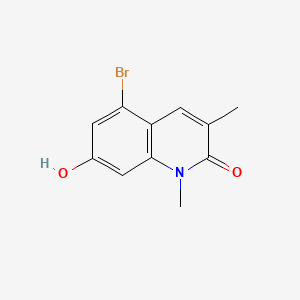

![n-Butyl-2-(4-oxothieno[3,2-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14909136.png)

